Cas no 66182-01-2 (Ethyl indolizine-6-carboxylate)

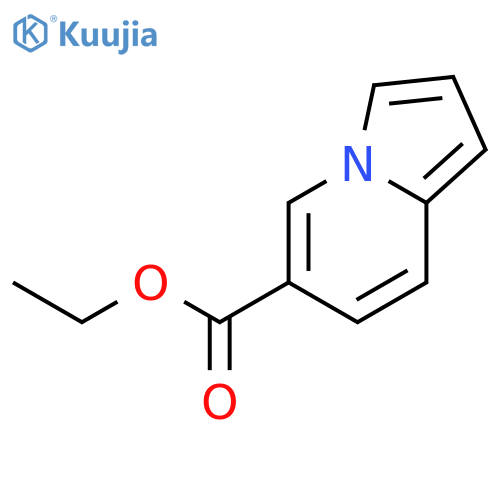

66182-01-2 structure

商品名:Ethyl indolizine-6-carboxylate

Ethyl indolizine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl indolizine-6-carboxylate

- 6-Indolizinecarboxylic acid, ethyl ester

- 6-carbethoxyindolizine

- Ethylindolizine-6-carboxylate

- DTXSID70626514

- 66182-01-2

- SCHEMBL6414669

-

- インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3

- InChIKey: GXBMCHDDNXBKSB-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN2C=CC=C2C=C1

計算された属性

- せいみつぶんしりょう: 189.07903

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 30.71

Ethyl indolizine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740174-1g |

Ethyl indolizine-6-carboxylate |

66182-01-2 | 98% | 1g |

¥8190.00 | 2024-05-04 | |

| Chemenu | CM240418-1g |

Ethyl indolizine-6-carboxylate |

66182-01-2 | 95% | 1g |

$*** | 2023-05-29 |

Ethyl indolizine-6-carboxylate 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

66182-01-2 (Ethyl indolizine-6-carboxylate) 関連製品

- 316375-85-6(Indolizine-1-carboxylic Acid Methyl Ester)

- 16959-62-9(methyl indolizine-2-carboxylate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬